![molecular formula C8H18N2O3 B067327 Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 161490-89-7](/img/structure/B67327.png)
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
Mechanism Of Action
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) inhibits the activity of enzymes by binding to their active sites. This results in the prevention of the breakdown of neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical And Physiological Effects
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have several biochemical and physiological effects. This compound has been shown to increase the concentration of neurotransmitters such as acetylcholine and dopamine in the brain, which can improve cognitive function. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations is that Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has poor solubility in water, which can limit its use in certain experiments.
Future Directions
For research include investigating its potential use in the treatment of neurodegenerative diseases and its efficacy as a pesticide in agriculture.
Synthesis Methods
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) can be synthesized using various methods. One of the most common methods involves the reaction of 2-(aminooxy)propanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) as a white solid.
Scientific Research Applications
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been used in several scientific studies due to its potential applications in research. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have antioxidant properties, which make it a potential candidate for the treatment of various diseases.
properties
CAS RN |
161490-89-7 |
|---|---|
Product Name |
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) |
Molecular Formula |
C8H18N2O3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
tert-butyl N-(2-aminooxypropyl)carbamate |
InChI |
InChI=1S/C8H18N2O3/c1-6(13-9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) |
InChI Key |
HHUKKAGQHZSBBF-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)OC(C)(C)C)ON |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)ON |
synonyms |
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)


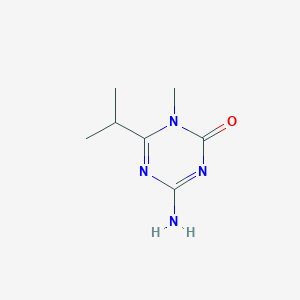
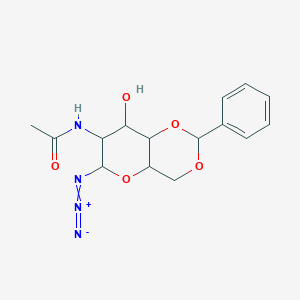


![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)

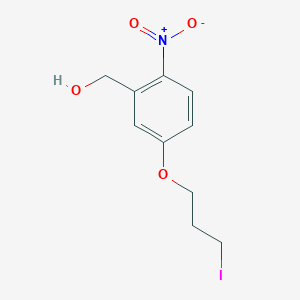
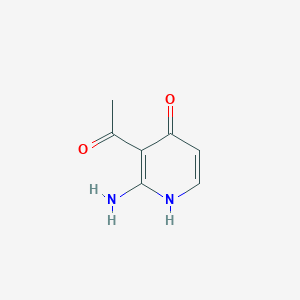
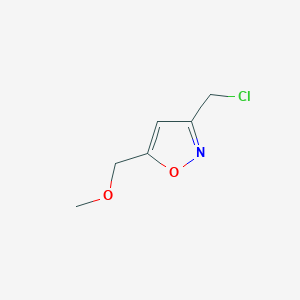
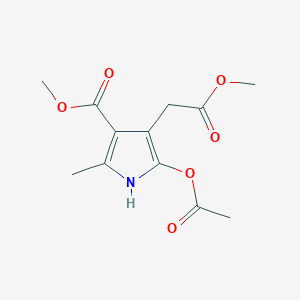
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)